molecular formula C4F7KO2 B3121899 Potassium heptafluorobutyrate CAS No. 2966-54-3

Potassium heptafluorobutyrate

Cat. No.: B3121899
CAS No.: 2966-54-3
M. Wt: 252.13 g/mol
InChI Key: UDYXGZXUMUTLSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium heptafluorobutyrate can be synthesized through the neutralization of heptafluorobutyric acid with potassium hydroxide. The reaction typically involves dissolving heptafluorobutyric acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Potassium heptafluorobutyrate undergoes various chemical reactions, including substitution and addition reactions. Due to its high fluorine content, it is highly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a heptafluorobutyramide, while reaction with an alcohol can produce a heptafluorobutyrate ester .

Scientific Research Applications

Potassium heptafluorobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium heptafluorobutyrate exerts its effects is primarily through its interaction with biological molecules. The high electronegativity of fluorine atoms allows it to form strong bonds with various molecular targets, altering their structure and function. This can affect pathways involved in enzyme activity, protein folding, and cellular signaling .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of high fluorine content and the presence of a potassium ion, which imparts distinct solubility and reactivity characteristics compared to other similar compounds .

Properties

IUPAC Name

potassium;2,2,3,3,4,4,4-heptafluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O2.K/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYXGZXUMUTLSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896624
Record name Potassium heptafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2966-54-3
Record name Potassium heptafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium heptafluorobutyrate
Reactant of Route 2
Potassium heptafluorobutyrate
Reactant of Route 3
Potassium heptafluorobutyrate
Reactant of Route 4
Reactant of Route 4
Potassium heptafluorobutyrate
Reactant of Route 5
Potassium heptafluorobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.